![molecular formula C7H5ClN2S B2638230 2-Chloro-6-methylthiazolo[4,5-b]pyridine CAS No. 960535-45-9](/img/structure/B2638230.png)
2-Chloro-6-methylthiazolo[4,5-b]pyridine
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Overview
Description
2-Chloro-6-methylthiazolo[4,5-b]pyridine is a chemical compound with the CAS Number: 960535-45-9 . It has a molecular weight of 185.66 . The IUPAC name for this compound is 2-chloro-6-methyl-1H-1lambda3-thiazolo[4,5-b]pyridine .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylthiazolo[4,5-b]pyridine is 1S/C7H6ClN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Chloro-6-methylthiazolo[4,5-b]pyridine is a solid at room temperature . The storage temperature for this compound is between 28°C .Scientific Research Applications
Pharmaceutical Applications
Thiazolo[4,5-b]pyridines, which include 2-Chloro-6-methylthiazolo[4,5-b]pyridine, are part of modern-day drugs arsenal . They have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Novel thiazolo[4,5-b]pyridines have been identified and developed in recent years that exhibit high antioxidant activity .
Antimicrobial Activity
Thiazolo[4,5-b]pyridines also exhibit antimicrobial activity, making them useful in the development of new antimicrobial drugs .
Herbicidal Activity
These compounds have been found to have herbicidal activity, indicating potential use in agriculture .
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have been identified to have anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases .
Antifungal Activity
These compounds also exhibit antifungal activity, making them potential candidates for the development of new antifungal drugs .
Antitumor Activity
Thiazolo[4,5-b]pyridines have been found to have antitumor activity, indicating their potential use in cancer treatment .
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-6-methylthiazolo[4,5-b]pyridine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with various receptor targets, leading to a range of physiological responses .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been associated with a broad spectrum of pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
2-Chloro-6-methylthiazolo[4,5-b]pyridine is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to exhibit a range of activities including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These effects suggest that 2-Chloro-6-methylthiazolo[4,5-b]pyridine could have similar molecular and cellular effects.
properties
IUPAC Name |
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYPIFHJXTXKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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